molecular formula C17H14N6O2S B12920808 4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 188623-88-3

4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B12920808
CAS No.: 188623-88-3
M. Wt: 366.4 g/mol
InChI Key: AHJDFVUXFSCXAW-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring via a sulfonamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, which is then linked to the pyrimidine ring through a sulfonamide bond. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity. This interaction can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide
  • 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
  • 2-Piperidin-4-yl-1H-benzimidazole

Uniqueness

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of a benzimidazole core and a pyrimidine ring linked by a sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

188623-88-3

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H14N6O2S/c24-26(25,23-16-18-10-3-11-19-16)13-8-6-12(7-9-13)20-17-21-14-4-1-2-5-15(14)22-17/h1-11H,(H,18,19,23)(H2,20,21,22)

InChI Key

AHJDFVUXFSCXAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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